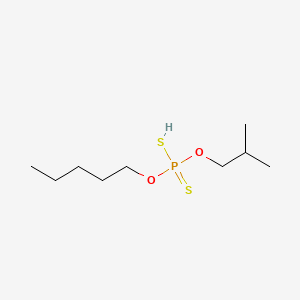
1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine is a modified nucleoside analog. Nucleosides are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is particularly interesting due to its structural modifications, which can impart unique biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine typically involves the modification of a nucleoside precursor. The process includes several steps:
Protection of Functional Groups: The hydroxyl groups of the nucleoside are protected to prevent unwanted reactions.
Introduction of Amino Group: An amino group is introduced at the 3’ position through a series of chemical reactions.
Deprotection: The protective groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using techniques such as chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify its structure and properties.
Substitution: The amino group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro or hydroxyl derivative, while substitution could produce a variety of functionalized nucleosides.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Studied for its role in DNA and RNA interactions, as well as its potential to inhibit certain enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine involves its incorporation into nucleic acids, where it can disrupt normal DNA or RNA function. This disruption can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, leading to cell death or inhibition of viral replication.
Vergleich Mit ähnlichen Verbindungen
2’,3’-Dideoxyadenosine: Another nucleoside analog with antiviral properties.
2’,3’-Dideoxycytidine: Used in the treatment of HIV.
2’,3’-Dideoxyguanosine: Investigated for its potential in cancer therapy.
Uniqueness: 1-(3-Amino-2,3-dideoxy-alpha-D-ribo-hexofuranosyl)thymine is unique due to its specific structural modifications, which can impart distinct biological activities. Its ability to be incorporated into nucleic acids and disrupt their function makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
133488-42-3 |
|---|---|
Molekularformel |
C11H17N3O5 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-[(2S,4S)-4-amino-5-[(1R)-1,2-dihydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(18)13-10(5)17)8-2-6(12)9(19-8)7(16)4-15/h3,6-9,15-16H,2,4,12H2,1H3,(H,13,17,18)/t6-,7+,8-,9?/m0/s1 |
InChI-Schlüssel |
JQTHJBSNTDLZGU-KRBWIIOGSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C(O2)[C@@H](CO)O)N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)








![(2s)-3-(7-Carbamimidoylnaphthalen-2-Yl)-2-[4-({(3r)-1-[(1z)-Ethanimidoyl]pyrrolidin-3-Yl}oxy)phenyl]propanoic Acid](/img/structure/B12812149.png)




